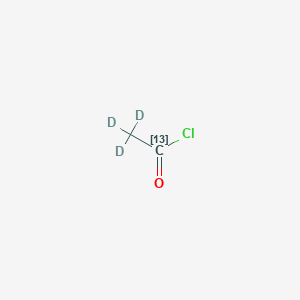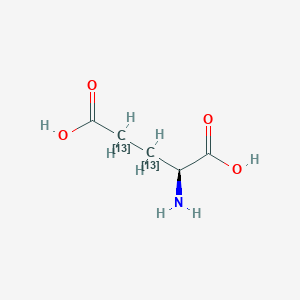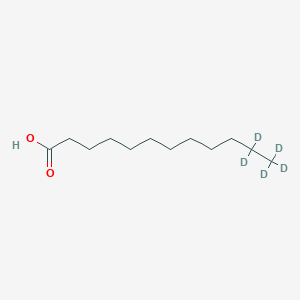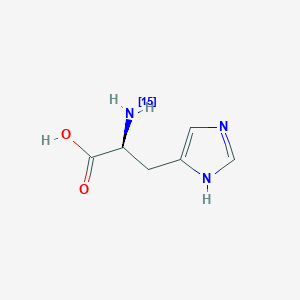![molecular formula C35H53AuClO2P B12057022 Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) is a gold-based compound that is often used as a catalyst in various chemical reactions. It is known for its high reactivity and stability, making it a valuable tool in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) typically involves the reaction of gold chloride with the corresponding phosphine ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different gold species.
Reduction: It can be reduced to gold(0) species.
Substitution: The chloride ligand can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the gold complex .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of gold(III) species, while reduction can yield gold(0) nanoparticles .
Applications De Recherche Scientifique
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and cyclizations.
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing into its use in drug delivery systems and as an anti-cancer agent.
Mécanisme D'action
The mechanism by which Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) exerts its effects involves the activation of substrates through coordination to the gold center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Chloro[di(1-adamantyl)-2-dimethylaminophenylphosphine]gold(I)
- **Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I)
- **Chloro[2-di-tert-butyl(2’,4’,6’-triisopropylbiphenyl)phosphine]gold(I)
- **Chloro(tri-tert-butylphosphine)gold(I)
- **Chloro(triphenylphosphine)gold(I)
Uniqueness
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) is unique due to its bulky phosphine ligand, which provides steric protection to the gold center. This steric hindrance enhances the stability of the compound and allows for selective catalysis in various reactions .
Propriétés
Formule moléculaire |
C35H53AuClO2P |
|---|---|
Poids moléculaire |
769.2 g/mol |
Nom IUPAC |
chlorogold;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C35H53O2P.Au.ClH/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;;/h19-25,27-28H,9-18H2,1-8H3;;1H/q;+1;/p-1 |
Clé InChI |
CDLGGLLRZVWITN-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.Cl[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)






![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
